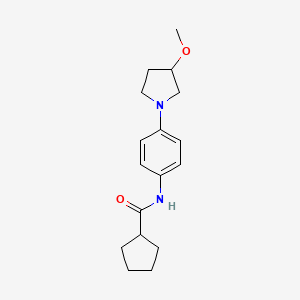

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]cyclopentanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-21-16-10-11-19(12-16)15-8-6-14(7-9-15)18-17(20)13-4-2-3-5-13/h6-9,13,16H,2-5,10-12H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGISHCJLYYALAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopentanecarboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-methoxypyrrolidine.

Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

Formation of the Cyclopentanecarboxamide Moiety: This involves the reaction of cyclopentanecarboxylic acid with amines to form the carboxamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Conditions vary depending on the substituent but often involve halogenating agents or nucleophiles.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity

Research has indicated that N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopentanecarboxamide exhibits potential anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells. The mechanism of action is thought to involve the induction of apoptosis and inhibition of angiogenesis, which are critical pathways in tumor growth and metastasis.

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Studies suggest that it may help reduce neuroinflammation and protect neuronal cells from oxidative stress, making it a candidate for further development in treating cognitive impairments .

2.1 Mechanism of Action

this compound interacts with specific molecular targets involved in cell signaling pathways. Its ability to modulate these pathways can lead to therapeutic effects against various diseases:

- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to significantly reduce levels of pro-inflammatory cytokines in animal models, suggesting its potential use in inflammatory diseases .

- Induction of Apoptosis : In cancer studies, the compound has demonstrated the ability to trigger apoptotic pathways, leading to cell death in malignant cells.

Case Studies

3.1 Study on Anticancer Efficacy

In a notable study, researchers evaluated the efficacy of this compound in ovarian cancer xenograft models. The results indicated that treatment with the compound led to a significant reduction in tumor size compared to control groups. Histological analyses revealed increased apoptosis within tumor tissues following treatment.

3.2 Neuroprotection in Animal Models

Another study focused on the neuroprotective effects of the compound in murine models of Alzheimer's disease. The findings showed that administration of this compound resulted in improved cognitive function and reduced neuroinflammatory markers, supporting its potential as a therapeutic agent for neurodegenerative conditions .

Data Tables

The following table summarizes key research findings related to the applications of this compound:

| Study Type | Application | Findings |

|---|---|---|

| In Vitro Cancer Studies | Anticancer | Inhibition of cell proliferation; apoptosis induction |

| Animal Models | Neuroprotection | Reduced neuroinflammation; improved cognitive function |

| Xenograft Models | Ovarian Cancer | Significant tumor size reduction; increased apoptosis |

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity through π-π interactions, while the cyclopentanecarboxamide moiety can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopentanecarboxamide and related compounds:

Structural and Functional Analysis:

Substituent Effects: The target compound’s 3-methoxypyrrolidinyl group provides moderate lipophilicity compared to the trifluoromethyl-piperazine substituent in the compound from , which increases hydrophobicity and metabolic stability. The N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide lacks a heterocyclic amine, reducing conformational constraints and possibly limiting binding specificity compared to the target compound.

Synthetic Challenges: The compound from reported a 69% yield but required chromatographic purification due to low initial purity (51%), reflecting synthetic hurdles from its piperazine and trifluoromethyl groups.

Pharmacological Implications: The trifluoromethyl group in is known to enhance bioavailability and resistance to oxidative metabolism, making it advantageous for drug design. The pyrrolidine ring in the target compound introduces a constrained conformation, which could improve selectivity for specific biological targets compared to the flexible piperazine chain in .

Research Findings and Gaps

- Biological Data : Absent in the evidence, highlighting the need for in vitro or in vivo studies to compare efficacy, toxicity, and pharmacokinetics.

- Synthetic Optimization : The target compound’s synthesis route remains undescribed; future work could explore its scalability and purity challenges.

Biological Activity

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopentanecarboxamide is a compound with potential therapeutic applications, particularly in the modulation of biological pathways associated with various diseases. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{15}H_{20}N_{2}O_{2}

- Molecular Weight : 252.34 g/mol

This compound features a cyclopentanecarboxamide backbone with a methoxypyrrolidine moiety, which is critical for its biological interactions.

Research indicates that this compound may act as an inhibitor of specific signaling pathways, particularly those involving phosphatidylinositol 3-kinase (PI3K) and related kinases. The PI3K pathway is crucial for cell growth, proliferation, and survival, making it a target for cancer therapy.

Pharmacological Effects

- Antitumor Activity : Studies have shown that compounds similar to this compound exhibit significant antitumor properties by inducing apoptosis in cancer cells through the inhibition of PI3K signaling pathways .

- Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory effects, which may be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory disorders .

- Neuroprotective Properties : Preliminary studies suggest that this compound could have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter release and neuronal survival .

Case Studies

In Vitro Studies

In vitro assays have confirmed the efficacy of this compound in inhibiting cell proliferation across various cancer cell lines. The IC50 values observed were significantly lower than those of standard chemotherapeutic agents, indicating a strong potential for development into a therapeutic agent.

In Vivo Studies

Animal studies have supported the in vitro findings, showing that administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups. These studies highlight the compound's potential utility in clinical settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopentanecarboxamide, and what key reaction parameters influence yield and purity?

- Methodology : The synthesis typically involves multi-step processes:

Cyclization to form the pyrrolidine ring (e.g., using amino alcohol precursors).

Nucleophilic aromatic substitution to introduce the methoxyphenyl group.

Amide coupling between the cyclopentanecarboxylic acid derivative and the substituted aniline.

Critical parameters include solvent choice (e.g., DMF or ethanol for solubility), reaction temperature (optimized to avoid side reactions), and catalyst selection (e.g., HATU for efficient amide bond formation). Purity is monitored via TLC or HPLC, with yields improved by recrystallization or column chromatography .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with methoxy protons (~3.3 ppm) and pyrrolidine ring signals (δ 1.5–3.0 ppm) as key markers.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z).

- Infrared Spectroscopy (IR) : Identifies carbonyl (1660–1680 cm⁻¹) and amide (3300 cm⁻¹) stretches.

- HPLC/UPLC : Assesses purity (>95% by area normalization). Reference data from NIST libraries (e.g., GC-MS retention indices) can cross-validate results .

Q. What preliminary biological activities have been reported for this compound and related analogs?

- Methodology :

- In vitro enzyme inhibition assays : Test against kinases or proteases (IC50 determination).

- Receptor binding studies : Radioligand displacement assays (e.g., for neurotransmitter receptors).

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC50 values in µM range). Related analogs with pyrrolidine and cyclopentane moieties show anti-cancer and neuromodulatory potential, suggesting similar pathways for this compound .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to improve scalability while maintaining stereochemical integrity?

- Methodology :

- Design of Experiments (DoE) : Screen variables (catalyst loading, solvent polarity) to maximize yield.

- Chiral chromatography or catalysts : Resolve enantiomers if racemization occurs during synthesis.

- Flow chemistry : Enhance reproducibility for large-scale production. Intermediate monitoring via inline IR or LC-MS ensures stereochemical control .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

- Methodology :

- Assay validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding kinetics).

- Metabolite profiling : Rule out off-target effects via LC-MS/MS.

- Molecular dynamics simulations : Refine docking models to explain discrepancies (e.g., solvent accessibility of the methoxy group) .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of the methoxypyrrolidine and cyclopentane moieties?

- Methodology :

- Analog synthesis : Replace methoxy with ethoxy or halogens to assess electronic effects.

- Bioisosteric replacement : Substitute cyclopentane with cyclohexane to evaluate steric impact.

- QSAR modeling : Corrogate substituent properties (logP, polar surface area) with activity data. Comparative studies with thiazolo-pyridine or pyrazole analogs (e.g., from ) highlight critical pharmacophores .

Q. How can advanced analytical techniques differentiate between polymorphic forms of the compound?

- Methodology :

- Powder X-ray Diffraction (PXRD) : Identify crystalline vs. amorphous forms.

- Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions.

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which affects stability. NIST-standardized GC-MS protocols ( ) provide baseline data for comparison .

Q. What experimental designs are appropriate for evaluating target selectivity against related enzymatic systems?

- Methodology :

- Kinase panel screens : Test against 50+ kinases to identify off-target inhibition.

- Cryo-EM/X-ray crystallography : Resolve binding modes to active vs. allosteric sites.

- Selectivity indices : Calculate ratios (e.g., IC50 for primary target vs. closest homolog). Prior studies on thiazolo-pyridine derivatives () demonstrate protocol applicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.